1-Bromo-3-(cyclopropylsulfonyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

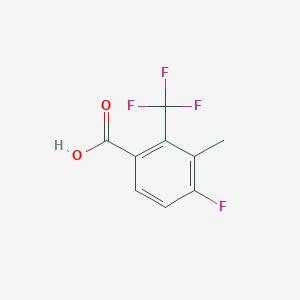

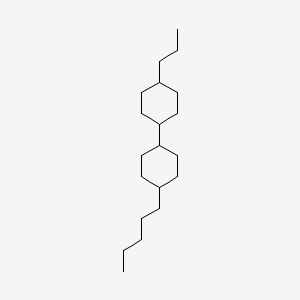

1-Bromo-3-(cyclopropylsulfonyl)benzene (BCP) is an organic compound with a unique structure, containing both a cyclopropylsulfonyl and a bromo substituent. It is a useful intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. BCP has also been studied for its potential applications in medicinal chemistry and biochemistry, particularly for its ability to modulate protein-protein interactions.

Aplicaciones Científicas De Investigación

Organometallic Compound Synthesis

Compounds similar to 1-Bromo-3-(cyclopropylsulfonyl)benzene, such as ethynylferrocene derivatives of 1,3,5-tribromobenzene, have been synthesized and characterized, showcasing their potential in creating organometallic compounds with interesting electrochemical properties. These synthesized compounds exhibit chemically reversible oxidations, suggesting their potential in electronic and catalytic applications (Fink et al., 1997).

Multi-coupling Reagent

Bromo-sulfonyl compounds, analogous to this compound, have demonstrated versatility as multi-coupling reagents. For example, 3-Bromo-2-t-butylsulfonyl-1-propene has shown the ability to react with a wide array of nucleophiles and electrophiles, leading to the synthesis of highly functionalized sulfones. This showcases the potential of such compounds in synthetic organic chemistry to create complex molecules with high diastereoselectivity (Auvray et al., 1988).

Synthesis of Indeno[1,2-c]chromenes

Compounds with bromo and cyclopropyl groups have been used in palladium-catalyzed reactions with 2-alkynylphenols to synthesize indeno[1,2-c]chromenes. These reactions demonstrate the ability of such compounds to undergo complex transformations, leading to the creation of molecules with significant molecular complexity and diversity, which could be beneficial in materials science and pharmaceutical research (Pan et al., 2014).

Solid-state Synthesis of Indoles

In the realm of green chemistry, similar bromo-sulfonyl compounds have been used as efficient catalysts for the solid-state synthesis of 3-substituted indoles. This methodology offers advantages like high yields, short reaction times, and clean workup, suggesting the potential of this compound in environmentally friendly synthetic processes (Ghorbani‐Vaghei et al., 2014).

Organic Synthesis and Characterization

The synthesis and characterization of similar bromo-substituted benzene compounds have been studied, indicating their role as precursors in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. Such studies highlight the potential application of this compound in the synthesis of advanced materials with controlled edge morphology and narrow widths (Patil et al., 2012).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures .

Relevant Papers The search results did not provide specific peer-reviewed papers related to 1-Bromo-3-(cyclopropylsulfonyl)benzene . For a more comprehensive analysis, a more detailed literature search may be necessary.

Mecanismo De Acción

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process .

Mode of Action

In the context of the SM cross-coupling reaction, 1-Bromo-3-(cyclopropylsulfonyl)benzene likely acts as an electrophile . The bromine atom in the compound can form a new bond with a palladium catalyst, donating electrons and becoming oxidized in the process . This is known as oxidative addition .

Biochemical Pathways

In the sm cross-coupling reaction, it participates in the transmetalation step, where an organoboron reagent is transferred from boron to palladium .

Pharmacokinetics

It is known to be a solid at room temperature , which could influence its absorption and distribution.

Result of Action

In the context of the SM cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the reaction conditions could potentially influence the action of this compound.

Propiedades

IUPAC Name |

1-bromo-3-cyclopropylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHGXRQPQNGBME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)

![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)